(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
Brand Name: Vulcanchem
CAS No.: 107869-45-4
VCID: VC20767656
InChI: InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10+/m1/s1
SMILES: CC1(C2CCC13CS(=O)(=O)N=C3C2)C
Molecular Formula: C10H15NO2S
Molecular Weight: 213.30 g/mol

(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

CAS No.: 107869-45-4

Cat. No.: VC20767656

Molecular Formula: C10H15NO2S

Molecular Weight: 213.30 g/mol

* For research use only. Not for human or veterinary use.

(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide - 107869-45-4

Specification

CAS No. 107869-45-4
Molecular Formula C10H15NO2S
Molecular Weight 213.30 g/mol
IUPAC Name (1R,7R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide
Standard InChI InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10+/m1/s1
Standard InChI Key ZAHOEBNYVSWBBW-XCBNKYQSSA-N
Isomeric SMILES CC1([C@@H]2CC[C@@]13CS(=O)(=O)N=C3C2)C
SMILES CC1(C2CCC13CS(=O)(=O)N=C3C2)C
Canonical SMILES CC1(C2CCC13CS(=O)(=O)N=C3C2)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator